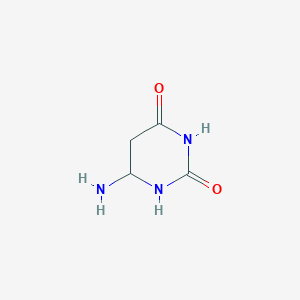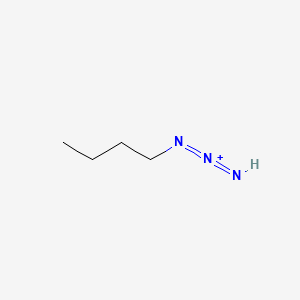
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate, also known as rhodizonic acid disodium salt, is a chemical compound with the molecular formula C6Na2O6. It is a derivative of rhodizonic acid and is characterized by its unique structure, which includes a cyclohexene ring with four oxo groups and two sodium ions. This compound is known for its distinctive purple or brown-black crystalline appearance and its solubility in water, where it forms an orange-yellow solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate can be synthesized through the reaction of rhodizonic acid with sodium hydroxide. The reaction typically involves dissolving rhodizonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and drying processes to obtain the desired crystalline form .
Chemical Reactions Analysis
Types of Reactions
Disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: The compound is used in staining techniques for the identification of specific biological structures.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate involves its interaction with specific molecular targets. The compound can act as an oxidizing or reducing agent, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and applications .
Comparison with Similar Compounds
Disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate can be compared with other similar compounds such as:
Potassium rhodizonate: Similar in structure but contains potassium ions instead of sodium.
Rhodizonic acid: The parent compound from which this compound is derived.
Dihydroxyquinone: A related compound with similar reactivity but different functional groups.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of sodium ions and its distinctive structure.
Properties
Molecular Formula |
C6Na2O6 |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate |
InChI |
InChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;/q;2*+1/p-2 |
InChI Key |
SXWPCWBFJXDMAI-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12363112.png)
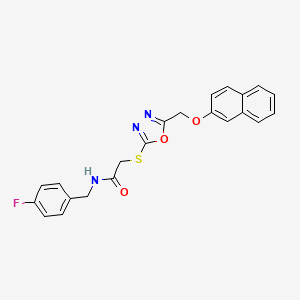


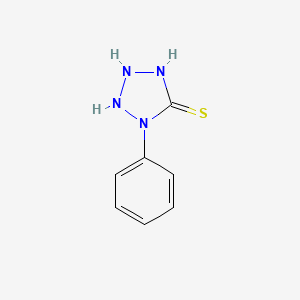

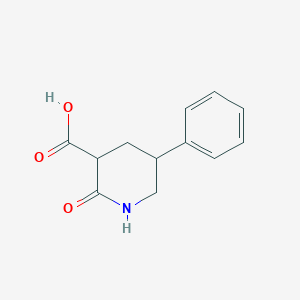
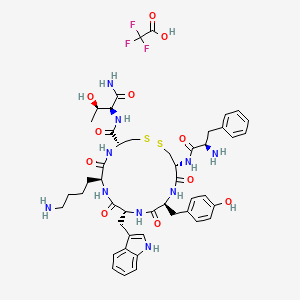
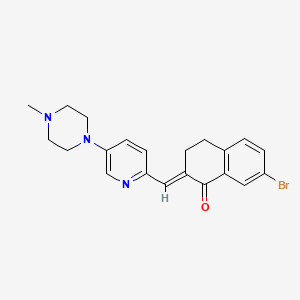
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14,24-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12363163.png)

![2-Chloro-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12363181.png)
